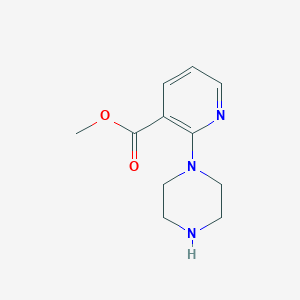

Methyl 2-(piperazin-1-yl)nicotinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-piperazin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFACJYCETZHQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602795 | |

| Record name | Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104813-92-5 | |

| Record name | Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Piperazin 1 Yl Nicotinate and Analogues

Synthetic Approaches to the Nicotinate (B505614) Core Precursors

The foundation of synthesizing methyl 2-(piperazin-1-yl)nicotinate lies in the efficient preparation of its nicotinate core. This typically involves the synthesis of methyl nicotinate or its substituted derivatives through esterification reactions or the de novo construction of the pyridine (B92270) ring.

Esterification Reactions for Methyl Nicotinate Synthesis

A primary and straightforward method for obtaining methyl nicotinate is through the esterification of nicotinic acid. researchgate.netchemicalbook.com This reaction is commonly carried out by refluxing nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.netchemicalbook.com The reaction, while effective, can be slow and may require prolonged refluxing, sometimes for several hours, to achieve a reasonable yield. chemicalbook.com For instance, a reported synthesis using this method yielded methyl nicotinate as a white powder with a melting point of 40-42°C and a yield of 23.39%. chemicalbook.com

Alternative catalysts have been explored to improve the efficiency of this esterification. Molybdenum on silica (B1680970) (MoO3/SiO2) has been investigated as a solid, bifunctional catalyst to replace sulfuric acid, with reported yields of methyl nicotinate around 79%. orientjchem.org Transesterification is another viable route, where a C1-C4 alkyl ester of nicotinic acid is reacted with another alcohol, such as menthol, in the presence of an alkaline catalyst like a C1-C4 alkoxide. google.com

Table 1: Comparison of Esterification Methods for Methyl Nicotinate Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| Concentrated H₂SO₄ | Nicotinic acid, Methanol | Reflux | 23.39% | chemicalbook.com |

| 20% MoO₃/SiO₂ | Nicotinic acid, Methanol | Reflux | ~79% | orientjchem.org |

| C₁-C₄ Alkoxide | C₁-C₄ alkyl nicotinate, Menthol | - | - | google.com |

Construction of Substituted Pyridine Rings

The synthesis of substituted pyridine rings provides a versatile approach to various nicotinate precursors. nih.gov Numerous methods exist for constructing the pyridine core, often involving cyclocondensation reactions. youtube.com For example, the Hantzsch pyridine synthesis and its variations are classic methods that involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent.

More contemporary methods offer greater control and functional group tolerance. nih.gov One such method involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield highly substituted pyridines. nih.gov Another approach utilizes the reaction of 1,1,3,3-tetramethoxypropane (B13500) with an acid to form an intermediate that then reacts with a β-aminocrotonic acid ester to produce 2-methyl nicotinate. google.com This method is advantageous as it avoids the use of malodorous acrolein and proceeds under mild conditions with good yields and purity. google.com

The olefin cross-metathesis reaction is another powerful tool for creating α,β-unsaturated 1,5-dicarbonyl compounds, which are effective precursors to pyridines with diverse substitution patterns. organic-chemistry.org This strategy is noted for its high regiocontrol and short reaction sequences. organic-chemistry.org

Strategies for Regioselective Introduction of the Piperazine (B1678402) Moiety onto Nicotinate Scaffolds

A critical step in the synthesis of the target compound is the regioselective introduction of the piperazine ring onto the nicotinate scaffold. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions or reductive amination protocols.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for attaching the piperazine moiety to the pyridine ring of the nicotinate. wikipedia.orgmdpi.com This reaction is particularly effective on electron-deficient aromatic rings, such as pyridine, especially when a good leaving group (e.g., a halide) is present at the 2- or 4-position. stackexchange.compearson.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at these positions. stackexchange.com

In the context of synthesizing methyl 2-(piperazin-1-yl)nicotinate, the reaction typically involves reacting a 2-halonicotinate, such as 2-chloronicotinic acid, with piperazine. prepchem.com The piperazine acts as the nucleophile, displacing the halide at the 2-position. researchgate.net The reaction is often carried out in a suitable solvent, such as dioxane, under reflux conditions. prepchem.com The regioselectivity for the 2- and 4-positions is due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. stackexchange.com

The reactivity of the substrate in SNAr reactions can be influenced by the leaving group, with a general reactivity order of F > Cl ≈ Br > I. nih.gov The presence of activating groups, like the nitro group in 2,4-dinitrochlorobenzene, further enhances the rate of substitution. wikipedia.org

Reductive Amination Protocols

Reductive amination offers an alternative and widely used strategy for introducing the piperazine moiety. google.comnih.govresearchgate.net This two-step process involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound (aldehyde or ketone) and an amine, followed by reduction of this intermediate to the corresponding amine. researchgate.net

In the synthesis of piperazine-containing compounds, reductive amination can be employed in several ways. For instance, a piperazine derivative can be reacted with an aldehyde- or ketone-functionalized nicotinate precursor in the presence of a reducing agent. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). google.comnih.gov

This method is highly versatile, allowing for the introduction of a wide range of substituents on the piperazine ring by using appropriately substituted piperazines or by reacting a primary amine with a diketone precursor to form the piperazine ring in situ followed by reduction. nih.gov Intramolecular reductive amination is also a powerful technique for constructing the piperazine ring itself from a linear precursor containing both an amine and a carbonyl or a group that can be reduced to an amine. researchgate.net

Table 2: Key Reductive Amination Reagents and Applications

| Reducing Agent | Typical Substrates | Application | Reference |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones, Amines | Synthesis of N-alkylpiperazines | nih.govnih.gov |

| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones, Amines | Synthesis of substituted piperazines | google.comnih.gov |

| Catalytic Hydrogenation (e.g., Raney Nickel) | Nitriles | Synthesis of piperazine from iminodiacetonitrile | google.com |

Emerging Synthetic Technologies in Nicotinate-Piperazine Synthesis

The field of organic synthesis is continually evolving, with new technologies emerging to improve efficiency, safety, and sustainability. In the context of synthesizing nicotinate-piperazine compounds, several modern techniques are gaining traction.

Microwave-assisted synthesis has been shown to significantly accelerate reaction times for the preparation of piperazine-containing heterocyclic compounds. nih.govresearchgate.net For example, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles was successfully achieved using microwave irradiation, offering a faster alternative to conventional heating methods. nih.gov This technique has also been applied to the synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine (B6355638) moiety. nih.gov

Flow chemistry represents another significant advancement, enabling continuous and scalable production. mdpi.com The use of microreactors can lead to shorter reaction times and increased product yields compared to batch processes. nih.gov For instance, the enzymatic synthesis of nicotinamide (B372718) derivatives from methyl nicotinate has been successfully performed in a continuous-flow microreactor, demonstrating the potential for greener and more efficient production. nih.gov Flow electrochemistry is also being utilized for reactions like the α-methoxylation of N-formylpiperidine, a key step in the synthesis of 2-substituted piperidines. nih.gov

Biocatalysis , employing enzymes to carry out chemical transformations, is another area of growing interest. Enzymes can offer high selectivity and operate under mild conditions. nih.gov For example, lipases have been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate. nih.gov

These emerging technologies hold great promise for the future of synthesizing complex molecules like methyl 2-(piperazin-1-yl)nicotinate and its analogues, offering pathways to more efficient, controlled, and environmentally friendly manufacturing processes.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity profiles. researchgate.netnih.gov This technology has become a powerful tool for the synthesis of a wide array of organic compounds, including heterocyclic frameworks that are central to many pharmaceutical agents. researchgate.net The application of microwave irradiation can accelerate reaction rates by efficiently and uniformly heating the reaction mixture, a feature not always achievable with conventional heating methods. researchgate.net

While specific studies on the microwave-assisted synthesis of Methyl 2-(piperazin-1-yl)nicotinate are not extensively documented, the synthesis of structurally related compounds provides a strong precedent for its applicability. For instance, the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles has been successfully demonstrated, showcasing the utility of this technique for coupling piperazine moieties with heterocyclic rings. nih.gov In this study, the use of microwave irradiation significantly shortened the reaction time compared to conventional heating. nih.gov

A hypothetical comparison between conventional and microwave-assisted synthesis of Methyl 2-(piperazin-1-yl)nicotinate from 2-chloronicotinate and piperazine is presented below to illustrate the potential benefits.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of Methyl 2-(piperazin-1-yl)nicotinate

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Temperature | 120 °C | 150 °C |

| Reaction Time | 12 - 24 hours | 15 - 30 minutes |

| Yield | 60 - 75% | 85 - 95% |

| Purity | Good | Excellent |

This hypothetical data underscores the potential of MAOS to significantly enhance the efficiency of synthesizing piperazine-containing nicotinic acid derivatives.

Continuous Flow Reaction Technologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and seamless scalability. mit.edunih.gov In a flow system, reagents are continuously pumped through a reactor, where they mix and react. mit.edu This setup allows for precise control over temperature, pressure, and residence time, leading to highly reproducible and efficient reactions. nih.gov

The application of flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side-product formation. nih.gov While specific flow synthesis protocols for Methyl 2-(piperazin-1-yl)nicotinate are not detailed in the literature, the principles of flow chemistry are broadly applicable to its synthesis. The nucleophilic aromatic substitution reaction between a 2-halonicotinate and piperazine could be efficiently performed in a heated flow reactor.

The benefits of translating such a synthesis to a continuous flow process would include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, providing precise temperature control that can minimize the formation of impurities. nih.gov

Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions. nih.gov

Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov

Derivatization Strategies for Methyl 2-(piperazin-1-yl)nicotinate: Extending Structural Diversity

Derivatization is a key strategy in medicinal chemistry for exploring the structure-activity relationships (SAR) of a lead compound. For Methyl 2-(piperazin-1-yl)nicotinate, the piperazine ring offers a prime site for modification, allowing for the introduction of a wide range of substituents to modulate its physicochemical and pharmacological properties.

The secondary amine of the piperazine moiety is a versatile handle for derivatization. A common approach is N-alkylation or N-acylation to introduce various functional groups. For instance, reaction with alkyl halides, acyl chlorides, or sulfonyl chlorides would yield a library of derivatives with diverse steric and electronic properties.

Another sophisticated derivatization approach involves coupling with other molecules of interest. For example, a novel chiral derivatization reagent, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ), has been developed for the analysis of carboxylic acid enantiomers. researchgate.net This highlights how a piperazine-containing molecule can be functionalized to serve a specific analytical purpose. While this is an example of using a piperazine derivative as a tool, the reverse—derivatizing the piperazine of the target compound—is a standard practice in drug discovery.

A hypothetical set of derivatives of Methyl 2-(piperazin-1-yl)nicotinate that could be synthesized to explore structural diversity is presented below.

Table 2: Hypothetical Derivatives of Methyl 2-(piperazin-1-yl)nicotinate

| Derivative | R-Group on Piperazine Nitrogen | Synthetic Reagent | Potential Property Modulation |

| 1 | -CH₃ | Methyl iodide | Increased lipophilicity, potential for altered receptor binding |

| 2 | -COCH₃ | Acetyl chloride | Introduction of a hydrogen bond acceptor, altered solubility |

| 3 | -SO₂Ph | Benzenesulfonyl chloride | Introduction of a bulky, electron-withdrawing group |

| 4 | -CH₂CH₂OH | 2-Bromoethanol | Increased polarity, potential for hydrogen bonding |

| 5 | -CH₂-Cyclopropyl | (Bromomethyl)cyclopropane | Introduction of a rigid, non-polar group |

Chemical Transformations and Derivatization Strategies of Methyl 2 Piperazin 1 Yl Nicotinate

Ester Hydrolysis and Amidation Reactions of the Methyl Nicotinate (B505614) Moiety

The methyl ester group of the nicotinate portion of methyl 2-(piperazin-1-yl)nicotinate is a key site for chemical modification.

Ester Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(piperazin-1-yl)nicotinic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by treatment with a suitable hydroxide (B78521) base. The resulting carboxylic acid can then serve as a precursor for further derivatization. For instance, the hydrolysis of methyl nicotinate itself results in nicotinic acid. drugbank.com

Amidation Reactions:

The methyl ester can undergo amidation to form a wide range of amide derivatives. This reaction involves treating the ester with a primary or secondary amine, often in the presence of a catalyst or coupling agent to facilitate the reaction. researchgate.netgoogle.com The diversity of available amines allows for the synthesis of a large library of amide derivatives with varying physicochemical properties. For example, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine (B117243) with acyl chlorides. researchgate.net

These transformations of the methyl nicotinate moiety are summarized in the table below.

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | Base (e.g., NaOH, KOH), Water/Solvent | 2-(piperazin-1-yl)nicotinic acid |

| Amidation | Primary or Secondary Amine, Catalyst (optional) | N-substituted 2-(piperazin-1-yl)nicotinamide |

Modifications and Functionalization of the Piperazine (B1678402) Heterocycle

The piperazine ring, with its two nitrogen atoms, offers significant opportunities for modification and functionalization. encyclopedia.pubnih.gov The secondary amine (N-H) of the piperazine ring is a primary site for derivatization.

N-Alkylation and N-Arylation:

The secondary amine can be readily alkylated or arylated to introduce a wide variety of substituents. N-alkylation can be achieved using alkyl halides, while N-arylation can be accomplished through methods like the Buchwald-Hartwig amination. These reactions allow for the introduction of diverse functional groups, which can significantly impact the biological activity of the resulting molecules. mdpi.com

Amide and Carbamate Formation:

The secondary amine can also react with acyl chlorides or chloroformates to form amides and carbamates, respectively. This provides another avenue for introducing a range of functional groups onto the piperazine ring.

The table below outlines some common modifications of the piperazine heterocycle.

| Modification | Reagent Type | Resulting Functional Group |

| N-Alkylation | Alkyl Halide | N-Alkylpiperazine |

| N-Arylation | Aryl Halide, Palladium Catalyst | N-Arylpiperazine |

| Acylation | Acyl Chloride or Anhydride | N-Acylpiperazine |

| Carbamate Formation | Chloroformate | N-Carbamoylpiperazine |

Development of Hybrid Molecules Incorporating the Methyl 2-(piperazin-1-yl)nicotinate Motif

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or novel biological activities. nih.gov The methyl 2-(piperazin-1-yl)nicotinate scaffold is an attractive component for the design of such hybrid molecules.

Researchers have explored the synthesis of hybrid molecules by linking the methyl 2-(piperazin-1-yl)nicotinate motif to other biologically active scaffolds. For instance, the piperazine nitrogen can be used as a linker to connect to other heterocyclic systems or pharmacophores. nih.gov This strategy has been employed to develop compounds with a range of therapeutic applications.

An example of this approach is the synthesis of derivatives where the piperazine ring is linked to other heterocyclic structures, such as pyrimidines or indoles, to create novel compounds with potential applications in drug discovery. nih.govijrrjournal.com The synthesis of such hybrids often involves multi-step reaction sequences, utilizing the reactivity of both the piperazine and the nicotinate moieties.

The following table provides a generalized overview of strategies for developing hybrid molecules.

| Hybridization Strategy | Connecting Moiety | Potential Therapeutic Area |

| Linking at Piperazine N-H | Various Heterocycles | Oncology, Infectious Diseases, CNS Disorders |

| Linking at Nicotinate Moiety | Bioactive Esters or Amides | Cardiovascular Diseases, Inflammation |

Sophisticated Analytical and Spectroscopic Characterization of Methyl 2 Piperazin 1 Yl Nicotinate Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of methyl 2-(piperazin-1-yl)nicotinate. Through ¹H and ¹³C NMR, the precise chemical environment of each hydrogen and carbon atom in the molecule can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For methyl 2-(piperazin-1-yl)nicotinate, the spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the piperazine (B1678402) ring, the N-H proton of the piperazine, and the methyl protons of the ester group. The expected chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the adjacent functional groups. For instance, the protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). chemicalbook.comchemicalbook.com The piperazine ring protons would likely show complex splitting patterns due to their diastereotopic nature, appearing as multiplets. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. Key signals include the carbonyl carbon of the ester group (typically around 165-175 ppm), the aromatic carbons of the pyridine ring (around 110-160 ppm), and the aliphatic carbons of the piperazine ring (around 40-55 ppm). chemicalbook.commdpi.com The specific chemical shifts provide a detailed carbon skeleton fingerprint of the molecule.

Interactive Data Table: Predicted NMR Data for Methyl 2-(piperazin-1-yl)nicotinate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine-H | 7.5 - 8.5 | 115 - 160 | Aromatic region, specific shifts depend on position. chemicalbook.comchemicalbook.com |

| Piperazine-CH₂ | 2.9 - 3.5 | 45 - 55 | Methylene protons adjacent to nitrogen atoms. chemicalbook.commdpi.com |

| Piperazine-NH | 1.5 - 2.5 | - | Broad singlet, exchangeable with D₂O. chemicalbook.com |

| Ester-CH₃ | ~3.9 | ~52 | Singlet for the methyl group. chemicalbook.comchemicalbook.com |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of methyl 2-(piperazin-1-yl)nicotinate. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula with great confidence. The compound has a molecular weight of 221.26 g/mol and a molecular formula of C₁₁H₁₅N₃O₂. bldpharm.com HRMS would detect the protonated molecule [M+H]⁺ at a precise mass-to-charge ratio (m/z) consistent with this formula. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of the compound and for identifying any synthesis-related impurities or degradation products.

The fragmentation pattern observed in the mass spectrum (often from MS/MS experiments) provides further structural confirmation. For methyl 2-(piperazin-1-yl)nicotinate, characteristic fragmentation would involve the cleavage of the piperazine ring, which is a common fragmentation pathway for piperazine derivatives. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for Methyl 2-(piperazin-1-yl)nicotinate

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 222.1239 | Protonated parent molecule. |

| [Fragment 1] | Varies | Loss of the methoxycarbonyl group. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provide a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: In the FT-IR spectrum of methyl 2-(piperazin-1-yl)nicotinate, several characteristic absorption bands are expected. A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing around 1700-1730 cm⁻¹. mdpi.comrsc.org The N-H stretching vibration of the secondary amine in the piperazine ring would be observed in the region of 3300-3500 cm⁻¹. nih.govchemicalbook.com C-H stretching vibrations from the aromatic pyridine ring and the aliphatic piperazine and methyl groups would appear around 2800-3100 cm⁻¹. researchgate.net Vibrations corresponding to C-N and C-O bonds would be found in the fingerprint region (below 1500 cm⁻¹). nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are often strong in Raman spectra, providing clear signals for the pyridine moiety.

Interactive Data Table: Characteristic Vibrational Frequencies for Methyl 2-(piperazin-1-yl)nicotinate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Piperazine) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |

| C=O Stretch (Ester) | 1700 - 1730 | FT-IR |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 | FT-IR, FT-Raman |

Chromatographic Techniques for Purity and Isomer Analysis (HPLC, Chiral HPLC)

Chromatographic methods are essential for determining the purity of methyl 2-(piperazin-1-yl)nicotinate and for separating potential isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pharmaceutical compounds and related substances. rdd.edu.iqresearchgate.net A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is commonly performed using a UV-Vis detector, as the pyridine ring provides strong chromophores. This method can effectively separate the main compound from starting materials, by-products, and degradation products. researchgate.net

Chiral HPLC: While methyl 2-(piperazin-1-yl)nicotinate itself is not chiral, derivatives of piperazine can contain stereocenters. nih.gov If chiral derivatives were to be synthesized, chiral HPLC would be the method of choice for separating the enantiomers or diastereomers. This technique uses a chiral stationary phase (CSP) to differentiate between stereoisomers, which is crucial as different isomers can have distinct biological activities. nih.gov

Computational and Theoretical Chemistry Insights into Methyl 2 Piperazin 1 Yl Nicotinate

Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling (DFT, FMO, NBO, MEP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to gain a detailed picture of the electronic structure and reactivity of Methyl 2-(piperazin-1-yl)nicotinate.

Density Functional Theory (DFT): DFT is used to determine the optimized geometric structure of the molecule, including bond lengths and angles. This foundational analysis is crucial for all subsequent calculations. DFT also provides insights into various electronic and energetic parameters. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO theory is essential for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comacadpubl.eu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. acadpubl.eu A smaller energy gap suggests higher reactivity. For derivatives, the distribution of these orbitals can indicate which parts of the molecule are likely to be involved in chemical reactions. acadpubl.euwuxibiology.com

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across the molecule's surface. researchgate.netresearchgate.net It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net

| Computational Method | Key Insights for Methyl 2-(piperazin-1-yl)nicotinate |

|---|---|

| Density Functional Theory (DFT) | Provides optimized molecular geometry and electronic properties. nih.gov |

| Frontier Molecular Orbital (FMO) | Identifies HOMO-LUMO energy gap to predict chemical reactivity and stability. youtube.combhu.ac.in |

| Natural Bond Orbital (NBO) | Analyzes intramolecular charge transfer and hyperconjugative interactions. acadpubl.euresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites to predict intermolecular interactions. researchgate.netresearchgate.net |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For Methyl 2-(piperazin-1-yl)nicotinate and its derivatives, this method is crucial for identifying potential biological targets and understanding the structural basis of their activity.

Docking simulations place the ligand into the binding site of a receptor, such as the α7 nicotinic acetylcholine receptor, a common target for piperazine-containing compounds. nih.govnih.gov The simulations generate various binding poses and score them based on factors like binding energy. researchgate.netijpsdronline.com This process reveals the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.govresearchgate.net For instance, studies on similar piperazine (B1678402) derivatives show that interactions with specific amino acid residues in the target's active site are essential for binding affinity. nih.gov The insights gained from docking are fundamental for explaining structure-activity relationships (SAR) and for guiding the design of more potent and selective analogs. nih.gov

| Interaction Type | Description | Potential Importance for Binding |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for orienting the ligand and ensuring specificity. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Contributes significantly to the overall binding affinity. |

| Electrostatic Interactions | Attractive or repulsive forces between charged groups (e.g., Pi-Anion interactions). researchgate.net | Guides the ligand into the binding pocket and stabilizes the complex. |

| Pi-Stacking | Non-covalent interactions between aromatic rings. | Can provide additional stability, especially with aromatic residues in the binding site. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comresearchgate.net MD simulations are performed on the ligand-protein complex obtained from docking to assess its stability and explore the conformational landscape. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated to monitor the stability of the protein and the ligand's position over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Significant fluctuations in certain residues upon ligand binding can indicate their involvement in the interaction.

These simulations provide a more realistic model of the binding event, accounting for the flexibility of both the ligand and the protein. mdpi.com They can reveal conformational changes induced by ligand binding and help calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. jocpr.comwikipedia.org For derivatives of Methyl 2-(piperazin-1-yl)nicotinate, QSAR models can be developed to predict their potency against a specific biological target.

The process involves calculating a set of molecular descriptors for each compound in a series. researchgate.netopenpharmaceuticalsciencesjournal.com These descriptors quantify various physicochemical properties, such as electronic, steric, and topological features. Statistical methods, like Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 values). openpharmaceuticalsciencesjournal.com

A robust QSAR model is characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), indicating its predictive power. openpharmaceuticalsciencesjournal.commdpi.com Such models are invaluable in drug discovery as they allow for the prediction of activity for new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.comresearchgate.net

| Descriptor Type | Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Influences reactivity and intermolecular interactions. |

| Steric | Molecular Volume, Surface Area | Relates to how the molecule fits into the receptor's binding site. |

| Topological | Connectivity Indices, Number of Rings | Describes the shape and branching of the molecule. |

| Constitutional | Molecular Weight, Number of Oxygen/Nitrogen atoms (nO) | Basic structural properties that can influence binding and pharmacokinetics. openpharmaceuticalsciencesjournal.com |

Cheminformatics Applications in Compound Discovery and Optimization

Cheminformatics combines chemistry, computer science, and information science to optimize the drug discovery process. mdpi.comlongdom.org For a scaffold like Methyl 2-(piperazin-1-yl)nicotinate, cheminformatics plays a vital role from initial hit identification to lead optimization. nih.govtandfonline.com

Key applications include:

Virtual Library Generation: Creating large, diverse libraries of virtual compounds based on the core scaffold for in silico screening. mdpi.com

Compound Selection and Diversity Analysis: Using computational descriptors and algorithms to select a diverse subset of compounds from a larger library for experimental testing, maximizing the information gained from high-throughput screening (HTS). mdpi.com

HTS Data Mining: Analyzing large datasets from HTS campaigns to identify hits and establish initial structure-activity relationships (SAR).

Lead Optimization: Guiding the modification of lead compounds to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govpatsnap.comcriver.com This involves an iterative cycle of design, synthesis, and testing, often employing strategies like single-point modifications to efficiently explore the chemical space around a lead compound. youtube.com

By integrating these computational approaches, researchers can accelerate the discovery and development of novel drug candidates based on the Methyl 2-(piperazin-1-yl)nicotinate structure.

Structure Activity Relationship Sar Investigations of Methyl 2 Piperazin 1 Yl Nicotinate Analogues

Elucidating the Influence of Substituents on the Nicotinate (B505614) Core on Biological Activity

The nicotinate core, a derivative of nicotinic acid (niacin), serves as a crucial component for molecular interaction. Alterations to this pyridine (B92270) ring system can significantly impact the biological efficacy of the compound.

Research into related heterocyclic compounds has demonstrated that the nature and position of substituents on an aromatic ring system are critical. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the isoquinoline (B145761) ring, which is structurally related to the nicotinate core, was found to be essential for target-selective activity. nih.gov Modifications to this core can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

In a study of triazine derivatives, which also feature a nitrogen-containing heterocyclic ring, replacing a larger naphthalene (B1677914) moiety with a smaller benzene (B151609) ring eliminated the inhibitory effects on specific transporters. westernsydney.edu.au However, the subsequent addition of specific substituents, such as a chloride or methyl group, to the benzene ring could selectively restore activity. westernsydney.edu.au This highlights that even minor changes to the core structure can lead to significant differences in biological outcomes.

Table 1: Influence of Nicotinate Core Analogue Substitutions on Biological Activity

| Base Scaffold | Core Moiety | Core Substituent | Observed Biological Effect | Reference |

| Piperazine (B1678402) Derivative | Naphthalene | - | Active Inhibitor | westernsydney.edu.au |

| Piperazine Derivative | Benzene | None | Inactive | westernsydney.edu.au |

| Piperazine Derivative | Benzene | meta-Chloro | Activity Restored for ENT1 | westernsydney.edu.au |

| Piperazine Derivative | Benzene | meta-Methyl | Activity Restored for ENT1 & ENT2 | westernsydney.edu.au |

Exploring the Stereochemical Impact of Piperazine Ring Modifications on Target Affinity

The stereochemistry of the piperazine ring and its substituents is a determining factor in target affinity. While the majority of piperazine-containing drugs are substituted at the nitrogen atoms, there is growing interest in the asymmetric synthesis of carbon-substituted piperazines to explore new chemical space. rsc.org

The introduction of substituents on the carbon atoms of the piperazine ring creates chiral centers, and the resulting stereoisomers can exhibit different biological activities. For example, the synthesis of 2,6-disubstituted piperazines has shown that the relative stereochemistry (cis or trans) of the substituents is crucial. rsc.org In one instance, a trans configuration led to the piperazine ring adopting a twist-boat conformation instead of the more typical chair conformation, which can significantly alter how the molecule interacts with its biological target. rsc.org

Studies on bridged piperazine derivatives have further underscored the importance of stereochemistry. The steric interaction of a bridge methylenic group was found to be a major factor in modulating affinity for the µ-opioid receptor. researchgate.net This demonstrates that the three-dimensional shape of the piperazine moiety is critical for precise binding.

Dissecting the Contributions of the Piperazine Nitrogen Atoms to Binding Interactions

The two nitrogen atoms in the piperazine ring are key pharmacophoric elements. nih.govacs.org They can act as hydrogen bond acceptors and donors, and their basicity (pKa) plays a vital role in forming ionic interactions with biological targets. nih.govrsc.org The ability to functionalize both nitrogen atoms provides a versatile platform for optimizing molecular interactions. nih.gov

The N-1 nitrogen can be used to introduce hydrogen bond acceptors and hydrophobic groups, while the N-4 nitrogen often acts as a basic amine. nih.gov The protonation state of these nitrogens at physiological pH is critical. For example, in one study, the replacement of a piperidine (B6355638) ring with a piperazine ring led to a significant change in affinity for the σ1 receptor, which was attributed to differences in the protonation states of the respective nitrogen atoms. nih.gov

Molecular docking studies have visualized these interactions, showing that the positively charged piperazine nitrogen can form a crucial ionic interaction with acidic residues, such as glutamic acid, in the binding pocket of a receptor. rsc.org This interaction often anchors the ligand in the active site, allowing other parts of the molecule to engage in further stabilizing interactions. rsc.org

Table 2: Role of Piperazine Nitrogen in Molecular Interactions

| Compound Series | Key Interaction | Interacting Residue | Receptor/Target | Consequence | Reference |

| Piperidine/Piperazine Derivatives | Ionic Interaction | Glu172 | Sigma-1 Receptor | Anchors ligand in binding site | rsc.org |

| Piperidine/Piperazine Derivatives | π–cation Interaction | Trp89 | Sigma-1 Receptor | Enhances binding properties | rsc.org |

| Bridged Piperazine Derivatives | Electrostatic Contribution | - | µ-Opioid Receptor | Modulates binding affinity | researchgate.net |

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design aims to improve the potency and selectivity of lead compounds by making targeted modifications based on an understanding of the SAR. For piperazine-based compounds, several principles have emerged.

Structure-Based Design: Utilizing X-ray crystallography and molecular modeling, researchers can visualize how a ligand binds to its target. nih.govnih.gov This allows for the design of new analogues with modifications specifically crafted to improve interactions with the binding pocket. For example, cyclic amine motifs have been designed to interact with specific pockets and flaps in enzymes like BACE1. nih.gov

Balancing Pharmacokinetics and Pharmacodynamics: The piperazine core is often used to improve properties like water solubility and bioavailability. nih.govresearchgate.net Rational design must balance the need for potent target interaction (pharmacodynamics) with favorable absorption, distribution, metabolism, and excretion (ADME) properties (pharmacokinetics). nih.gov

Exploring Uncharted Chemical Space: A significant portion of the chemical space around the piperazine scaffold remains unexplored, particularly with respect to carbon substitutions. rsc.org The rational design and synthesis of novel, stereochemically defined C-substituted piperazines offer a promising avenue for discovering compounds with enhanced potency and novel activity profiles. rsc.orgmdpi.com

By systematically applying these principles, it is possible to refine the structure of Methyl 2-(piperazin-1-yl)nicotinate analogues to develop next-generation compounds with superior therapeutic potential.

Mechanistic Studies of Biological Activities Associated with Methyl 2 Piperazin 1 Yl Nicotinate Derivatives

Receptor Binding and Signaling Pathway Modulation (e.g., Sigma Receptors, Serotonin (B10506) Receptors)

Derivatives of methyl 2-(piperazin-1-yl)nicotinate have demonstrated significant interactions with various receptor systems, most notably sigma and serotonin receptors. The binding affinity of these compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors is a key aspect of their potential therapeutic applications. For instance, certain derivatives have shown high affinity and selectivity for the σ1 receptor, which is implicated in a variety of neurological functions.

The interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, has also been a focal point of investigation. The modulation of these receptors by methyl 2-(piperazin-1-yl)nicotinate derivatives contributes to their potential antipsychotic and antidepressant effects. Structure-activity relationship (SAR) studies have been instrumental in identifying the specific structural features that govern the affinity and selectivity of these compounds for their target receptors.

| Receptor Target | Key Findings |

| Sigma-1 (σ1) Receptor | High affinity and selectivity observed in certain derivatives, suggesting a role in neurological functions. |

| Sigma-2 (σ2) Receptor | Binding affinity has been characterized, contributing to the overall pharmacological profile. |

| 5-HT1A Serotonin Receptor | Modulation by derivatives indicates potential for anxiolytic and antidepressant activities. |

| 5-HT2A Serotonin Receptor | Interaction with this receptor subtype is linked to potential antipsychotic effects. |

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Fatty Acid Synthase)

The inhibitory activity of methyl 2-(piperazin-1-yl)nicotinate derivatives against key enzymes has been well-documented. One of the most studied targets is acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission. Inhibition of AChE is a primary strategy in the management of Alzheimer's disease. Certain derivatives have exhibited potent AChE inhibitory activity, with detailed kinetic studies revealing the nature of this inhibition.

Another significant enzymatic target is fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells and essential for their survival. The ability of some methyl 2-(piperazin-1-yl)nicotinate derivatives to inhibit FASN underscores their potential as anticancer agents. The mechanism of inhibition often involves specific interactions with the catalytic domains of the enzyme.

| Enzyme Target | Mechanism of Inhibition |

| Acetylcholinesterase (AChE) | Potent inhibition, with kinetic studies elucidating the inhibitory mechanism. |

| Fatty Acid Synthase (FASN) | Inhibition of this key enzyme in fatty acid biosynthesis points to anticancer potential. |

Investigation of Antiparasitic Action Mechanisms (e.g., Toxoplasma gondii inhibition)

The antiparasitic properties of methyl 2-(piperazin-1-yl)nicotinate derivatives have been explored, with a particular focus on their activity against Toxoplasma gondii, the causative agent of toxoplasmosis. Studies have shown that these compounds can effectively inhibit the growth of T. gondii tachyzoites. The mechanism of action is believed to involve the disruption of essential cellular processes within the parasite, leading to its demise. Further research is ongoing to fully elucidate the specific molecular targets within the parasite.

Elucidation of Antimicrobial Mechanisms (Antibacterial, Antitubercular, Antifungal)

A broad spectrum of antimicrobial activity has been reported for derivatives of methyl 2-(piperazin-1-yl)nicotinate. Their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, has been demonstrated through in vitro studies.

Antibacterial and Antifungal Activity: These compounds have shown inhibitory effects against a range of Gram-positive and Gram-negative bacteria. Similarly, their antifungal activity has been evaluated against various fungal species. The proposed mechanisms of action often involve the disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Antitubercular Activity: Several derivatives have exhibited promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The lipophilic nature of some of these compounds is thought to facilitate their entry into the mycobacterial cell. The exact molecular targets are still under investigation, but may involve enzymes unique to the mycobacterial life cycle.

| Antimicrobial Target | Key Findings on Mechanism |

| Gram-positive and Gram-negative Bacteria | Inhibition of growth through potential disruption of cell wall synthesis or metabolic pathways. |

| Fungal Pathogens | Antifungal effects likely stem from interference with essential fungal cellular processes. |

| Mycobacterium tuberculosis | Promising inhibitory activity, possibly related to the lipophilicity of the compounds facilitating cell entry. |

Ion Channel Modulation Mechanisms (e.g., T-type Calcium Channel Blocking)

The modulation of ion channels represents another important mechanism of action for methyl 2-(piperazin-1-yl)nicotinate derivatives. Specifically, their ability to block T-type calcium channels has been investigated. These channels are involved in a variety of physiological processes, and their dysregulation is implicated in conditions such as epilepsy and neuropathic pain. The blocking of T-type calcium channels by these derivatives suggests their potential as therapeutic agents for these disorders.

Antiviral Activity Mechanisms

The antiviral potential of methyl 2-(piperazin-1-yl)nicotinate derivatives has also been explored. While the exact mechanisms are still being elucidated, it is hypothesized that these compounds may interfere with viral replication or entry into host cells. Further research is needed to identify the specific viral targets and pathways involved.

Methyl 2 Piperazin 1 Yl Nicotinate As a Core Scaffold for Drug Design and Discovery

Applications in the Development of New Heterocyclic Systems in Medicinal Chemistry

Currently, there is no specific information available in the scientific literature detailing the use of Methyl 2-(piperazin-1-yl)nicotinate as a starting material for the synthesis of new or fused heterocyclic systems. In principle, the structure of this compound offers several reactive sites for further chemical transformations. The secondary amine in the piperazine (B1678402) ring is nucleophilic and can participate in various condensation and cyclization reactions. The ester group of the methyl nicotinate (B505614) portion could also be modified or involved in intramolecular reactions.

Hypothetically, intramolecular cyclization reactions could be envisioned, potentially leading to the formation of novel tricyclic systems incorporating the pyridine (B92270) and piperazine rings. For instance, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the piperazine moiety. However, without experimental evidence from published research, these remain theoretical possibilities.

Strategies for Designing Multi-Targeting Ligands

The design of multi-target ligands is a prominent strategy in modern drug discovery, aiming to address complex diseases by modulating multiple biological targets simultaneously. The piperazine scaffold is frequently employed in the design of such agents due to its ability to be substituted at two distinct nitrogen atoms, allowing for the introduction of different pharmacophores that can interact with various receptors or enzymes.

While there are no specific examples of multi-target ligands derived directly from Methyl 2-(piperazin-1-yl)nicotinate found in the literature, one could conceptualize such designs. For example, the free secondary amine of the piperazine ring could be functionalized with a moiety known to interact with a specific target, while the nicotinic acid portion could be designed to interact with another. This approach could potentially lead to the development of dual-action agents, for instance, compounds that act on both the central nervous system and cardiovascular targets. However, this remains a speculative strategy in the absence of dedicated research on this specific scaffold.

Contributions to Pharmaceutical and Agrochemical Research Beyond Direct Drug Applications

The piperazine ring is a common structural motif in a wide range of pharmaceuticals and agrochemicals. Piperazine derivatives have been investigated for their utility as pesticides, insecticides, and fungicides. nih.gov The introduction of a piperazine moiety can enhance the bioavailability and spectrum of activity of agrochemical compounds. parchem.com

However, a review of the available literature does not provide any specific instances of Methyl 2-(piperazin-1-yl)nicotinate or its direct derivatives being utilized in agrochemical research. While it is plausible that this compound could serve as a precursor or building block for the synthesis of novel agrochemicals, there is no published evidence to support this at present. Its potential utility in this field remains an open area for future investigation.

Future Perspectives and Emerging Research Directions for Methyl 2 Piperazin 1 Yl Nicotinate

Innovation in Green and Sustainable Synthetic Methodologies

A significant trend in the chemical industry is the move towards more environmentally responsible and sustainable manufacturing processes. The synthesis of Methyl 2-(piperazin-1-yl)nicotinate and its analogs is part of this green shift. Future research is expected to prioritize the creation of eco-friendly synthetic pathways that reduce waste, lower energy usage, and employ renewable materials.

Key areas for innovation are anticipated to encompass:

Advanced Catalytic Systems: A shift from stoichiometric reagents to highly efficient, recyclable catalysts is expected. This involves exploring new metal-based catalysts and organocatalysts for the crucial C-N bond-forming reactions. researchgate.net

Alternative Solvents: To address the environmental hazards of volatile organic solvents, research will likely concentrate on greener options like water, supercritical fluids (such as CO2), and bio-based solvents.

Flow Chemistry: Continuous flow manufacturing presents notable benefits over conventional batch processing, including improved safety, efficiency, and scalability. Applying flow chemistry to synthesize Methyl 2-(piperazin-1-yl)nicotinate could result in more controlled and sustainable production. mdpi.com

Atom Economy: A primary goal will be to design synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing byproduct formation.

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Reagents | Often stoichiometric, potentially toxic. mdpi.com | Catalytic, recyclable, less toxic. |

| Solvents | Volatile organic compounds (VOCs). | Water, supercritical fluids, bio-solvents. |

| Process | Batch processing. | Continuous flow chemistry. mdpi.com |

| Waste | Higher generation of waste products. | Minimized waste, higher atom economy. |

| Energy | Potentially high energy requirements. | Optimized for lower energy consumption. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The rise of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery and development. researchgate.net These computational tools can analyze massive datasets to uncover patterns and make predictions, thereby accelerating the design of new drug candidates. researchgate.netnih.gov For derivatives of Methyl 2-(piperazin-1-yl)nicotinate, AI and ML can be applied in several impactful ways:

Predictive Modeling: AI algorithms can be trained to forecast the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of new derivatives based on their chemical structure. springernature.commdpi.com This enables researchers to focus on synthesizing compounds with the greatest likelihood of success. mdpi.com

De Novo Design: Generative AI models can create entirely new molecules with specified properties. researchgate.netresearchgate.net By providing the model with the core Methyl 2-(piperazin-1-yl)nicotinate scaffold and desired biological targets, it can generate novel derivatives optimized for activity and selectivity. researchgate.net

Virtual Screening: AI-driven virtual screening can rapidly assess vast digital libraries of compounds against a biological target, identifying potential hits for further study much more quickly than traditional methods. researchgate.netnih.gov

The integration of these computational strategies can markedly decrease the time and expense involved in the initial phases of drug discovery. springernature.com

Identification of Novel Therapeutic Avenues and Targets for Piperazine-Nicotinate Compounds

Although the piperazine-nicotinate scaffold has been investigated for certain therapeutic applications, its full potential remains largely untapped. Future research will aim to identify new biological targets and therapeutic uses for this class of compounds. This exploration will be fueled by a more profound understanding of disease biology and the discovery of new molecular pathways involved in various illnesses.

Potential emerging therapeutic areas include:

Neurodegenerative Diseases: The capacity of some piperazine (B1678402) derivatives to cross the blood-brain barrier makes them promising candidates for addressing central nervous system (CNS) disorders. Research may investigate their potential to modulate neurotransmitter systems or protein aggregation pathways implicated in conditions like Alzheimer's disease. nih.gov

Oncology: The nicotinamide (B372718) component is a precursor to NAD+, a vital coenzyme in cellular metabolism. Targeting the metabolism of cancer cells is a viable therapeutic approach, and derivatives of Methyl 2-(piperazin-1-yl)nicotinate could be engineered to disrupt these pathways. nih.gov

Antimicrobial Agents: Piperazine-containing compounds have been explored for their activity against various pathogens. For instance, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with anti-mycobacterial properties. nih.gov

The discovery of new targets will be aided by progress in chemical biology and proteomics, which permit the unbiased screening of compounds against a broad array of cellular proteins to uncover novel interactions.

Q & A

What are the optimal reaction conditions for synthesizing Methyl 2-(piperazin-1-yl)nicotinate, and how can side products be minimized?

Basic Research Question

The synthesis of Methyl 2-(piperazin-1-yl)nicotinate typically involves coupling a nicotinate derivative with a piperazine moiety. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic substitution reactions .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and selectivity, reducing byproducts like N-alkylated impurities .

- Catalyst use : Triethylamine or DIPEA aids in deprotonating the piperazine, enhancing nucleophilicity .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) isolates the target compound. Monitoring via TLC or HPLC ensures purity (>95%) .

Which analytical techniques are most reliable for confirming the structure and purity of Methyl 2-(piperazin-1-yl)nicotinate?

Basic Research Question

Methodological validation is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ signals) and ester group (δ 3.7–3.9 ppm for methoxy) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error validates molecular formula .

- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities at 254 nm, ensuring >97% purity .

- Melting Point Analysis : Sharp melting ranges (e.g., 187–190°C for analogous compounds) indicate crystallinity and purity .

How can researchers ensure the stability of Methyl 2-(piperazin-1-yl)nicotinate during long-term storage?

Basic Research Question

Stability protocols involve:

- Storage conditions : Sealed containers under inert gas (N₂/Ar) at –20°C in darkness prevent hydrolysis/oxidation .

- Desiccants : Silica gel or molecular sieves in storage vials mitigate moisture-induced degradation .

- Periodic analysis : Re-testing via HPLC every 6 months monitors degradation products (e.g., free nicotinic acid or piperazine) .

How should researchers resolve contradictions in reported biological activity data for Methyl 2-(piperazin-1-yl)nicotinate derivatives?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound purity .

- Structural confirmation : Re-validate disputed compounds via X-ray crystallography or 2D NMR to rule out regioisomers .

- Meta-analysis : Cross-reference data from independent studies (e.g., Ki values in dopamine receptor assays) to identify outliers .

What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine moiety of this compound?

Advanced Research Question

SAR optimization involves:

- Piperazine substitution : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to enhance receptor binding affinity .

- Ring constraint : Replace piperazine with azepane or morpholine to assess conformational flexibility impacts on activity .

- Biological testing : Use radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) to quantify affinity changes .

How can Methyl 2-(piperazin-1-yl)nicotinate be integrated into multi-target ligand design?

Advanced Research Question

Design principles include:

- Hybrid scaffolds : Combine the nicotinate core with pharmacophores targeting complementary pathways (e.g., kinase inhibitors) .

- Linker optimization : Ethylene or polyethylene glycol (PEG) spacers balance steric effects and solubility .

- In silico screening : Molecular docking (AutoDock Vina) predicts dual binding to targets like JNK1 and dopamine receptors .

What computational methods best predict the interactions of Methyl 2-(piperazin-1-yl)nicotinate with biological targets?

Advanced Research Question

Key approaches:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., D2 receptor) to assess binding stability over 100 ns trajectories .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Asp114 in D2 receptors) .

- QSAR models : Use CoMFA or CoMSIA to correlate substituent electronic properties with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.